Methyl (diphenylhydrazinylidene)acetate

ADME Drug-likeness Physicochemical profiling

Methyl (diphenylhydrazinylidene)acetate (CAS 214621-93-9) is an α-keto ester arylhydrazone with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol. It belongs to the class of N,N-diphenylhydrazones, which are distinguished from monophenylhydrazones by the presence of two phenyl rings on the terminal hydrazone nitrogen, conferring higher lipophilicity (XLogP3-AA = 3.9) and the complete absence of hydrogen-bond donor capacity (HBD =.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 214621-93-9
Cat. No. B14249048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (diphenylhydrazinylidene)acetate
CAS214621-93-9
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC(=O)C=NN(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H14N2O2/c1-19-15(18)12-16-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyFYXAIHOHSMVKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (diphenylhydrazinylidene)acetate (CAS 214621-93-9): Compound Class, Physicochemical Identity, and Procurement Context


Methyl (diphenylhydrazinylidene)acetate (CAS 214621-93-9) is an α-keto ester arylhydrazone with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol [1]. It belongs to the class of N,N-diphenylhydrazones, which are distinguished from monophenylhydrazones by the presence of two phenyl rings on the terminal hydrazone nitrogen, conferring higher lipophilicity (XLogP3-AA = 3.9) and the complete absence of hydrogen-bond donor capacity (HBD = 0) [1]. The compound is commercially available as a crystalline solid (mp ~100–105 °C) from multiple global suppliers and serves as both a protected glyoxylate synthon for radical cyclization chemistry and a scaffold for medicinal chemistry derivatization [2].

Why In-Class Hydrazone Acetate Esters Cannot Simply Replace Methyl (diphenylhydrazinylidene)acetate in Critical Workflows


Although numerous arylhydrazono acetate esters share the same α-keto ester hydrazone core, three structural features make direct substitution problematic without requalification. First, the N,N-diphenyl substitution pattern eliminates the N–H hydrogen-bond donor present in monophenylhydrazone analogs (e.g., methyl 2-phenyl-2-(phenylhydrazono)acetate), fundamentally altering both solubility and intermolecular packing [1]. Second, the methyl ester vs. free acid (diphenylhydrazono)acetic acid, CAS 728-15-4) decision changes the compound's utility in radical cyclization cascades—the free acid is the preferred substrate for esterification with β-bromo alcohols and subsequent 5-exo-trig cyclization, with the methyl ester serving as a more storage-stable and chromatographically tractable precursor [2]. Third, E/Z stereochemistry at the C=N bond is configurationally consequential: crystallographic studies confirm that closely related arylhydrazono acetates adopt distinct E or Z configurations depending on substituent electronic effects, which in turn govern Hirshfeld surface interaction fingerprints and, by inference, molecular recognition events [3]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for Methyl (diphenylhydrazinylidene)acetate vs. Closest Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability: Methyl Ester vs. Free Acid

Methyl (diphenylhydrazinylidene)acetate (target) exhibits an XLogP3-AA of 3.9, zero hydrogen-bond donors (HBD = 0), and a topological polar surface area (TPSA) of 41.9 Ų, as computed by PubChem (2025 release) [1]. In contrast, the corresponding free acid, (diphenylhydrazono)acetic acid (CAS 728-15-4), possesses one hydrogen-bond donor (the carboxylic acid proton), a lower computed LogP, and a larger TPSA (~53 Ų based on the carboxylic acid contribution) [2]. Under Lipinski's Rule of Five, the methyl ester satisfies the HBD ≤ 5 and TPSA < 140 Ų criteria more favorably, and the absence of an ionizable carboxyl group at physiological pH predicts superior passive membrane permeability. In silico Swiss ADME profiling of closely related methyl phenylhydrazones confirms placement within the Egan BOILED-Egg gastrointestinal absorption region, consistent with oral bioavailability potential [3]. This difference is critical when the compound is intended as a cell-permeable prodrug or a CNS-penetrant probe.

ADME Drug-likeness Physicochemical profiling

Synthetic Utility in Radical Cyclization: Diphenylhydrazone Esters Enable Facile Esterification and 5-exo-trig Cyclization

In the Clive radical cyclization methodology, glyoxylic acid diphenylhydrazone (2a, the free acid) and its O-benzyloxime counterpart (2b) are esterified by β-bromo alcohols in high yield, and the resulting esters undergo 5-exo-trig radical cyclization to α-(2,2-diphenylhydrazino)lactones upon treatment with tributyltin hydride [1]. Critically, several other glyoxylic acid derivatives (including simple esters, amides, and thioesters) were evaluated, but none was as effective as 2a or 2b in this radical cyclization manifold [1]. For the target compound—methyl (diphenylhydrazinylidene)acetate—the methyl ester serves as a stable, isolable precursor that can be directly transesterified with functionalized alcohols or hydrolyzed to the free acid 2a. Rate constants for 5-exo secondary alkyl radical cyclizations onto N,N-diphenylhydrazones in refluxing benzene (80 °C) fall within the range of 16 × 10⁷ to 4 × 10⁷ s⁻¹, making them among the fastest imine radical acceptors, superior to oxime ethers and N-benzoylhydrazones [2]. The methyl ester thus occupies a strategic position: it is more chromatographically tractable than the free acid, yet retains full entry into the diphenylhydrazone radical cyclization pathway.

Radical cyclization C-glycoside synthesis Synthetic methodology

Crystallographically Defined E/Z Configuration and Hirshfeld Surface Interaction Profiles

A series of five methyl arylhydrazinylidene acetates, including the 4-chlorophenyl analog methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate (compound 4), were structurally characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis [1]. Compound 4 crystallizes in the E configuration with respect to the central C=N bond, in contrast to four other congeners that adopt the Z configuration. The E isomer is stabilized by an extended network of C–H···N, C–H···Cl, C–H···O, and C–H···π interactions, as quantified by Hirshfeld fingerprint plots [1]. For the target compound, the N,N-diphenyl substitution pattern eliminates the N–H···X hydrogen-bond donor motif present in monophenyl hydrazone analogs (e.g., methyl 2-phenyl-2-(phenylhydrazono)acetate, CAS 101137-63-7), as demonstrated by DFT calculations and QTAIM topological analysis in the Mendeleev Communications study [2]. The absence of this N–H donor fundamentally alters the supramolecular assembly, replacing strong N–H···O hydrogen bonds with a dominance of weaker C–H···π and C–H···N interactions, which manifests in different crystal packing densities and potentially different solubilities and melting behavior.

Crystal engineering Solid-state chemistry Hirshfeld surface analysis

In Silico ADME Profiling: Methyl Phenylhydrazones Pass Lipinski and Egan BOILED-Egg Filters

A dedicated in silico study using Swiss ADME and Swiss Target Prediction platforms evaluated the methyl-group-containing phenylhydrazone compound class, including derivatives closely related to methyl (diphenylhydrazinylidene)acetate [1]. The compounds satisfied Lipinski's Rule of Five criteria (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), with the target compound showing MW = 254.28, LogP = 3.9, HBD = 0, and HBA = 4 [2]. In the Egan BOILED-Egg permeability model, methyl phenylhydrazones mapped within the yolk region, indicating predicted high gastrointestinal absorption and lack of P-glycoprotein (P-gp) efflux liability [1]. Bioavailability radar plots showed all parameters (LIPO, SIZE, POLAR, INSOLU, INSATU, FLEX) within the optimal pink zone for the methyl ester derivatives. This contrasts with the free acid analog (CAS 728-15-4), which, by virtue of its carboxylic acid group, falls outside the optimal lipophilicity window and may exhibit pH-dependent solubility limitations.

In silico ADME Drug-likeness Bioavailability prediction

High-Value Application Scenarios for Methyl (diphenylhydrazinylidene)acetate Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Blood-Brain Barrier Penetration

The combination of XLogP3-AA = 3.9, zero hydrogen-bond donors, and TPSA = 41.9 Ų [1] places methyl (diphenylhydrazinylidene)acetate within the optimal CNS drug space (typically LogP 2–5, TPSA < 60–70 Ų). Unlike the free acid analog that carries an ionizable carboxyl group limiting CNS penetration, the methyl ester is predicted to cross the blood-brain barrier passively, as confirmed by the Egan BOILED-Egg model prediction for methyl phenylhydrazones [2]. This makes it the preferred scaffold for CNS-targeted hydrazone-based inhibitor programs.

C-Glycoside and Fused Lactone Synthesis via Radical Cyclization

For synthetic chemistry groups developing C-glycosyl amino acids or carbohydrate-fused lactones, methyl (diphenylhydrazinylidene)acetate provides a stable, weighable precursor that can be hydrolyzed to the free acid (2a) for condensation with β-bromo alcohol-functionalized carbohydrates [1]. The resulting N,N-diphenylhydrazone esters undergo 5-exo-trig radical cyclization with rate constants of 10⁷–10⁸ s⁻¹—among the fastest imine radical acceptors available [2]. Purchasing the methyl ester enables direct transesterification with diverse alcohol substrates while avoiding the handling challenges of the hygroscopic free acid.

Crystal Engineering and Solid-State Form Screening Studies

The unique N,N-diphenyl substitution pattern eliminates the strong N–H···O hydrogen-bond donor found in monophenylhydrazone analogs, creating a distinct supramolecular synthon landscape dominated by C–H···π and C–H···N interactions [1]. Hirshfeld surface analyses on the closely related (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate provide quantitative interaction fingerprints [2] that can guide co-crystal former selection and polymorph prediction. The well-defined melting point (~100–105 °C) and crystallinity of the methyl ester facilitate reproducible solid-state characterization, making it a reliable reference compound for crystallography and formulation pre-screening.

Computational Chemistry and DFT Benchmarking Studies

The compound serves as a validated benchmark system for DFT calculations of hydrogen bonding in hydrazones, as established by the QTAIM topological analysis of electron density in the Mendeleev Communications study [1]. The availability of both single-crystal X-ray structures (for five closely related analogs) [2] and DFT-optimized geometries with RMSD comparisons (RMSD = 1.491 Å between DFT-optimized and X-ray structures) [3] makes this compound class an excellent test set for validating new computational methods in conformational analysis and non-covalent interaction quantification.

Quote Request

Request a Quote for Methyl (diphenylhydrazinylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.